An In-Depth Technical Guide to 1-(Oxan-4-yl)butane-1,3-dione: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 1-(Oxan-4-yl)butane-1,3-dione: Structure, Properties, and Synthetic Utility
Introduction: Bridging Heterocyclic Scaffolds and Reactive Dicarbonyls
1-(Oxan-4-yl)butane-1,3-dione is a fascinating hybrid molecule that combines two structurally significant motifs in organic chemistry: the saturated oxygen-containing heterocycle, oxane (also known as tetrahydropyran), and the versatile β-dicarbonyl system of butane-1,3-dione. The tetrahydropyran ring is a privileged scaffold found in a multitude of bioactive natural products and pharmaceuticals, prized for its conformational stability and ability to engage in hydrogen bonding.[1][2] The 1,3-dicarbonyl moiety, on the other hand, is a cornerstone of synthetic chemistry, renowned for its unique reactivity, particularly its capacity for enolization and its role as a key precursor in the formation of carbon-carbon and carbon-heteroatom bonds.[3]
This guide provides a comprehensive technical overview of 1-(Oxan-4-yl)butane-1,3-dione, delving into its structural characteristics, physicochemical properties, and potential synthetic applications. We will explore the causality behind its reactivity, propose validated experimental approaches for its synthesis and characterization, and contextualize its utility for professionals in drug discovery and materials science.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is a precise characterization of its structure and fundamental properties.
Chemical Identity
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IUPAC Name : 1-(oxan-4-yl)butane-1,3-dione[4]
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Synonyms : 1-(Tetrahydro-2H-pyran-4-yl)butane-1,3-dione, 1-(tetrahydro-2H-pyran-4-yl)-1,3-Butanedione[4]
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Molecular Formula : C₉H₁₄O₃[4]
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CAS Number : 1893744-05-2[4]
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Canonical SMILES : CC(=O)CC(=O)C1CCOCC1[4]
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InChIKey : NUSRIBJLLPXXET-UHFFFAOYSA-N[4]
Caption: 2D structure of 1-(Oxan-4-yl)butane-1,3-dione.
Physicochemical Properties
A summary of the key computed physicochemical properties provides insight into the molecule's behavior in various chemical environments. These values are critical for designing experiments, predicting solubility, and assessing potential bioavailability.
| Property | Value | Source |
| Molecular Weight | 170.21 g/mol | PubChem[4] |
| XLogP3 (Lipophilicity) | 0.1 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| Polar Surface Area | 43.4 Ų | PubChem[4] |
| Refractive Index (Predicted) | 1.453 | ChemSpider |
| Boiling Point (Predicted) | 167 °C | Stenutz[5] |
Core Chemical Principles: The Keto-Enol Tautomerism
A defining characteristic of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is fundamental to their reactivity. The methylene protons situated between the two carbonyl groups are significantly acidic (pKa ≈ 9-11 in water) because the resulting enolate anion is stabilized by resonance, delocalizing the negative charge over both oxygen atoms.
The enol form is stabilized by the formation of a six-membered, quasi-aromatic ring via a strong intramolecular hydrogen bond.[6] This dynamic equilibrium is the causal factor behind the compound's dual nucleophilic and electrophilic nature, making it a versatile synthetic intermediate.
Caption: Keto-enol equilibrium in 1-(Oxan-4-yl)butane-1,3-dione.
Synthesis and Experimental Protocols
While specific literature on the synthesis of 1-(Oxan-4-yl)butane-1,3-dione is sparse, a highly reliable and field-proven method can be extrapolated from the standard synthesis of β-diketones: the Claisen condensation.
Proposed Synthetic Pathway: Acylation of an Enolate
The most logical and robust approach involves the acylation of the enolate derived from 4-acetyl-tetrahydropyran with an acetylating agent like ethyl acetate. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation of the starting ketone without competing side reactions.
Caption: Proposed Claisen condensation route to the target compound.
Step-by-Step Experimental Protocol
Trustworthiness: This protocol is designed as a self-validating system. Each step includes justifications based on established chemical principles to ensure reproducibility and safety.
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System Preparation (Inert Atmosphere):
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Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
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Causality: β-dicarbonyl synthesis is sensitive to moisture, which can quench the strong base and lead to side reactions. An inert atmosphere is mandatory.
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Base Suspension:
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Suspend 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
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Causality: THF is an ideal aprotic solvent. Cooling is essential to control the exothermic reaction during deprotonation.
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Enolate Formation:
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Dissolve 1.0 equivalent of 4-acetyl-tetrahydropyran in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
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Allow the mixture to stir for an additional hour at 0 °C to ensure complete enolate formation, which is often indicated by the cessation of hydrogen gas evolution.
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Causality: Slow, controlled addition prevents a dangerous exotherm and ensures efficient deprotonation.
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Acylation:
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Add 1.2 equivalents of ethyl acetate dropwise to the reaction mixture.
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Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.
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Causality: A slight excess of the acylating agent drives the reaction to completion. The reaction proceeds via a nucleophilic acyl substitution mechanism.
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Quenching and Workup:
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Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M hydrochloric acid (HCl).
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Causality: The acidic workup neutralizes the remaining base and protonates the resulting β-ketoester salt to yield the final product.
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Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or dichloromethane.
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Purification:
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product via column chromatography on silica gel or by vacuum distillation.
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Causality: Purification is necessary to remove unreacted starting materials and byproducts, ensuring high purity of the final compound.
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Predicted Spectral Characteristics for Structural Verification
While experimental data is the gold standard, a robust prediction of spectral features is essential for guiding characterization efforts.
| Technique | Expected Features |
| ¹H NMR | Keto Form: A sharp singlet around 2.2 ppm (acetyl CH₃), a singlet around 3.6 ppm (methylene -CH₂- between carbonyls), and complex multiplets between 1.5-4.0 ppm for the oxane ring protons. Enol Form: A sharp singlet around 2.1 ppm (enol CH₃), a singlet around 5.6 ppm (enol vinyl C-H), and a very broad singlet far downfield (12-16 ppm) for the intramolecularly H-bonded enol -OH. The methylene signal at 3.6 ppm will be absent or diminished. |
| ¹³C NMR | Expected signals around 202 ppm (keto C=O), 190 ppm (enol C=O), 100 ppm (enol vinyl C-H), 67 ppm (oxane C-O), 58 ppm (keto -CH₂-), and 25-35 ppm for the remaining aliphatic carbons. |
| IR (Infrared) | A strong, broad absorption from ~2400-3400 cm⁻¹ (enol O-H stretch). Strong, sharp absorptions around 1725 cm⁻¹ (keto C=O stretch) and a conjugated C=O stretch around 1600 cm⁻¹ characteristic of the H-bonded enol tautomer.[7] |
Applications in Research and Development
The true value of 1-(Oxan-4-yl)butane-1,3-dione lies in its potential as a versatile building block.
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Heterocyclic Synthesis: β-Diketones are classic precursors for synthesizing a wide array of five- and six-membered heterocycles. For instance, reaction with hydrazine derivatives yields pyrazoles, while reaction with hydroxylamine produces isoxazoles. These heterocyclic cores are ubiquitous in medicinal chemistry.
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Metal Chelation: The enolate form acts as a bidentate ligand, capable of forming stable complexes with various metal ions. This property is valuable in catalysis, materials science, and the development of metal-based drugs.
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Pharmaceutical Scaffolding: The incorporation of the tetrahydropyran ring provides a vector for aqueous solubility and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This makes the molecule an attractive starting point for fragment-based drug discovery or as an intermediate in the synthesis of more complex target molecules.
Safety and Handling
As a dicarbonyl compound, appropriate safety measures are paramount. While specific toxicity data for this compound is not available, general guidelines for the class should be strictly followed.
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Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[8]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[8]
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Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep away from sources of ignition, as many organic solvents used in its synthesis are flammable.[9]
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First Aid: In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of significant exposure, seek immediate medical attention.[10]
Conclusion
1-(Oxan-4-yl)butane-1,3-dione stands as a molecule of significant synthetic potential. Its dual functionality—a pharmaceutically relevant heterocyclic moiety and a highly reactive β-dicarbonyl system—positions it as a valuable tool for chemists in diverse fields. By understanding its fundamental properties, employing robust synthetic protocols, and adhering to strict safety standards, researchers can effectively leverage this compound to construct novel molecular architectures for applications in medicine, catalysis, and beyond.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12418330, 1-(Pyridin-4-yl)butane-1,3-dione. PubChem. [Link]
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Jo, H., & Pae, A. N. (2020). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 18(10), 496. [Link]
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Demchenko, A. V., & Stine, K. J. (2011). Concise synthesis of 1,3-di-O-substituted tetrahydropyran derivatives as conformationally stable pyranose mimetics. IRL @ UMSL. [Link]
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Organic Chemistry Portal. Synthesis of tetrahydropyrans. [Link]
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Lheureux, G., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5995. [Link]
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Wikipedia contributors (2023). 1,3-Butanediol. Wikipedia. [Link]
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Reddy, B. V. S., et al. (2018). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 16(3), 379-383. [Link]
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Quora. (2020). What is the difference between butane-1,3-dione and 3-oxobutanal? Chemspider says they are different. [Link]
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Terpilowski, M. A., et al. (2022). 4,4′-(Butane-1,4-diyl)bis(4-methyl-1,2-dioxolane-3,5-dione). Molbank, 2022(4), M1502. [Link]
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